molecular formula C19H14ClF2N3O2 B2373902 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide CAS No. 921531-76-2

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide

Cat. No.: B2373902
CAS No.: 921531-76-2
M. Wt: 389.79
InChI Key: WEVZMIVOPZOODB-UHFFFAOYSA-N
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Description

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the condensation of a chlorophenyl hydrazine with an appropriate diketone under acidic conditions to form the pyridazinone ring.

    Introduction of the Ethyl Linker: The pyridazinone intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to introduce the ethyl linker.

    Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the ethylated pyridazinone with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorobenzamide moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dichlorobenzamide
  • N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethylbenzamide

Uniqueness

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide is unique due to the presence of both chlorophenyl and difluorobenzamide moieties, which confer distinct chemical and biological properties. The difluorobenzamide group, in particular, enhances its stability and bioactivity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVZMIVOPZOODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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